molecular formula C19H15ClN2O4 B2972203 N-[(4-chlorophenyl)methoxy]-N-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]acetamide CAS No. 339028-71-6

N-[(4-chlorophenyl)methoxy]-N-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]acetamide

Cat. No. B2972203
M. Wt: 370.79
InChI Key: BEKDUFPKMDNQHO-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, an oxazole ring, and an acetamide group . These functional groups suggest that this compound could have a variety of chemical properties and potential uses.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The chlorophenyl group is likely to be electron-withdrawing, which could influence the reactivity of the compound. The oxazole ring is a heterocyclic ring that contains both nitrogen and oxygen atoms, which could also contribute to the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chlorophenyl group could increase its lipophilicity, while the oxazole ring could contribute to its polarity .

Scientific Research Applications

Synthesis and Chemical Properties

Chloroacetamide derivatives, including compounds with complex structures like the one mentioned, often undergo synthesis for the investigation of their chemical properties and potential as intermediates in organic synthesis. For example, studies on the synthesis of novel heterocyclic compounds derived from chlorophenyl-containing precursors explore their potential applications in medicinal chemistry and agrochemicals. These syntheses often aim to explore the reactivity of chloroacetamide derivatives and their potential to form various heterocyclic structures with biological activity (Bekircan, Ülker, & Menteşe, 2015).

Biological Activity

A significant area of research involves evaluating the biological activity of chloroacetamide derivatives. This includes antimicrobial, antifungal, and anticancer activities. For instance, rhodanine-3-acetic acid derivatives, structurally related to chloroacetamide compounds, have shown potential antimicrobial activity against a range of pathogens, highlighting the therapeutic potential of such compounds (Krátký, Vinšová, & Stolaříková, 2017).

Agrochemical Applications

Chloroacetamide derivatives are widely used in agrochemicals, particularly as herbicides. Research in this area focuses on understanding the efficacy, metabolism, and environmental fate of these compounds. For example, studies on the metabolism of chloroacetamide herbicides in liver microsomes provide valuable insights into their biotransformation and potential toxicological effects (Coleman, Linderman, Hodgson, & Rose, 2000).

Future Directions

The potential future directions for research on this compound would likely depend on its intended use. If it’s being investigated for medicinal purposes, future research could involve testing its biological activity and optimizing its structure for better efficacy or reduced side effects .

properties

IUPAC Name

N-[(4-chlorophenyl)methoxy]-N-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c1-13(23)22(25-12-14-7-9-16(20)10-8-14)11-17-19(24)26-18(21-17)15-5-3-2-4-6-15/h2-11H,12H2,1H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKDUFPKMDNQHO-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C=C1C(=O)OC(=N1)C2=CC=CC=C2)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(/C=C/1\C(=O)OC(=N1)C2=CC=CC=C2)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)methoxy]-N-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]acetamide

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